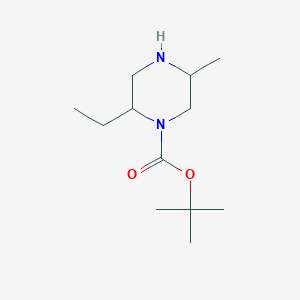

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate

Description

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, with ethyl and methyl substituents at the 2- and 5-positions of the piperazine ring, respectively. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . This compound is listed in rare chemical catalogs as a high-value research chemical, priced at $5,000 per 0.1 g, reflecting its specialized applications in medicinal chemistry and drug discovery .

Piperazine derivatives like this are often used as intermediates in synthesizing pharmacologically active molecules due to their ability to modulate solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

PDQANZVZHPLKDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate generally involves the reaction of 2-ethyl-5-methyl-N-Boc-piperazine with tert-butyl-N-ethyl-N,N-dimethylformamide at an appropriate temperature . After the reaction, the product is purified by crystallization or column chromatography . Industrial production methods may vary, but they typically follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is a piperazine derivative with potential applications as an intermediate in medicine . Piperazines and their derivatives are widely recognized as valuable structural motifs in medicinal chemistry, often exhibiting a broad spectrum of biological activities .

No specific applications of this compound were found in the provided search results. However, the search results do provide information about the use of related compounds:

- N-tert-butyl-2-pyrazinecarboxamide and N-tert-butyl-2-piperazinecarboxamide These compounds are useful as intermediates in the synthesis of medicines. N-tert-butyl-2-piperazinecarboxamide can be obtained through the hydrogenation of N-tert-butyl-2-pyrazinecarboxamide . A process for preparing N-tert-butyl-2-pyrazinecarboxamide involves reacting cyanopyrazine with tert-butyl alcohol in the presence of sulfuric acid .

- Triaminopyrimidines (TAPs) Research indicates that TAPs, a novel antimalarial series, have the potential for a long half-life in humans and demonstrate potent activity against clinical strains resistant to known antimalarial drugs. TAPs rapidly kill Pf parasites, and spontaneous resistance to this chemical class is rare under in vitro conditions .

- (R)-tert-Butyl 2-methylpiperazine-1-carboxylate: This compound information can be found at Ambeed .

- Piperazine Carbamates: Research has been done characterizing tunable piperidine and piperazine carbamates .

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to target proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The structural diversity among tert-butyl piperazine carboxylates lies in their substituent patterns, which influence their physicochemical properties and applications. Key examples include:

Key Observations :

- Lipophilicity : The target compound’s ethyl and methyl substituents increase its lipophilicity compared to analogs with aromatic or heterocyclic groups .

- Bioactivity : Pyridinyl () and thiazolyl () substituents are common in kinase inhibitors, whereas triazole groups () enhance metabolic stability .

Biological Activity

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common motif in many bioactive compounds. The presence of the tert-butyl group enhances lipophilicity, aiding in membrane permeability. Its molecular formula is , with a molecular weight of approximately 240.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Lipophilicity : The tert-butyl group increases the compound's ability to cross cell membranes, allowing it to interact with intracellular targets effectively.

- Hydrogen Bonding : The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited.

- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, although detailed IC50 values are still under investigation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of piperazine, including this compound, showed significant inhibition against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to cell cycle arrest and induction of apoptosis .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, warranting further exploration into structure-activity relationships to enhance efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-methylpiperazine-1-carboxylate | C_{11}H_{22}N_2O_2 | Similar piperazine structure; variations in substituents may affect activity |

| Tert-butyl 5-methylpiperazine-1-carboxylate | C_{11}H_{22}N_2O_2 | Structural differences may influence pharmacokinetics and dynamics |

| Ethyl 2-amino-4-tert-butyl-1,3-thiazole | C_{10}H_{14}N_2OS | Different scaffold but potential for similar biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.